molecular formula C8H8BrF2NO B8170108 2-Bromo-3-(2,2-difluoroethoxy)-6-methylpyridine

2-Bromo-3-(2,2-difluoroethoxy)-6-methylpyridine

Cat. No.: B8170108
M. Wt: 252.06 g/mol
InChI Key: IMIGLJLSKIHXQD-UHFFFAOYSA-N
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Description

2-Bromo-3-(2,2-difluoroethoxy)-6-methylpyridine is a halogenated pyridine derivative that has garnered attention in the scientific community due to its potential applications in various fields. This compound belongs to the pyridine family and is characterized by the presence of bromine, difluoroethoxy, and methyl groups attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2,2-difluoroethoxy)-6-methylpyridine typically involves the halogenation of a pyridine derivative followed by the introduction of the difluoroethoxy group. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The difluoroethoxy group can be introduced using a difluoroethanol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2,2-difluoroethoxy)-6-methylpyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted pyridine derivatives with different functional groups.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

2-Bromo-3-(2,2-difluoroethoxy)-6-methylpyridine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2,2-difluoroethoxy)-6-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluoroethoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(2,2-difluoroethoxy)pyridine
  • 2-Bromo-3-(2,2-difluoroethoxy)aniline
  • 2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde

Uniqueness

2-Bromo-3-(2,2-difluoroethoxy)-6-methylpyridine is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its applications and effectiveness compared to similar compounds.

Properties

IUPAC Name

2-bromo-3-(2,2-difluoroethoxy)-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2NO/c1-5-2-3-6(8(9)12-5)13-4-7(10)11/h2-3,7H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIGLJLSKIHXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OCC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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